molecular formula C7H12OS B13832696 1-Propan-2-ylsulfanylcyclopropane-1-carbaldehyde

1-Propan-2-ylsulfanylcyclopropane-1-carbaldehyde

Katalognummer: B13832696
Molekulargewicht: 144.24 g/mol
InChI-Schlüssel: FSLXKWFKLJBTPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propan-2-ylsulfanylcyclopropane-1-carbaldehyde is a chemical compound characterized by a cyclopropane ring substituted with a propan-2-ylsulfanyl group and an aldehyde group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propan-2-ylsulfanylcyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a sulfur-containing reagent. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Propan-2-ylsulfanylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The propan-2-ylsulfanyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-Propan-2-ylsulfanylcyclopropane-1-carboxylic acid.

    Reduction: Formation of 1-Propan-2-ylsulfanylcyclopropane-1-methanol.

    Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Propan-2-ylsulfanylcyclopropane-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Propan-2-ylsulfanylcyclopropane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the propan-2-ylsulfanyl group can participate in various chemical interactions. These interactions can modulate biological pathways and exert specific effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Propan-2-yloxycyclopropane-1-carbaldehyde: Similar structure with an oxygen atom instead of sulfur.

    1-(Furan-2-yl)propan-1-ol: Contains a furan ring instead of a cyclopropane ring.

    Cyclopropane-1-carbaldehyde: Lacks the propan-2-ylsulfanyl group.

Eigenschaften

Molekularformel

C7H12OS

Molekulargewicht

144.24 g/mol

IUPAC-Name

1-propan-2-ylsulfanylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C7H12OS/c1-6(2)9-7(5-8)3-4-7/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

FSLXKWFKLJBTPU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)SC1(CC1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.